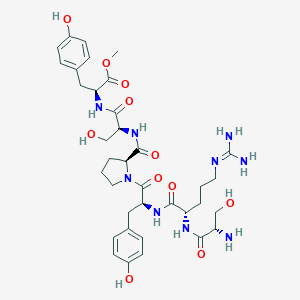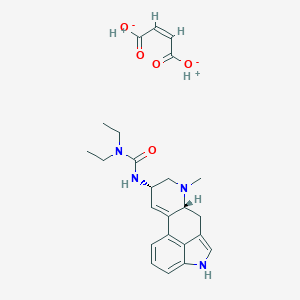
Pyridoxal 3-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridoxal 3-sulfate (PLP) is a derivative of vitamin B6 that plays a crucial role in various biochemical processes in the human body. It is a coenzyme that catalyzes numerous enzymatic reactions, including amino acid metabolism, neurotransmitter synthesis, and gene expression. PLP is synthesized in the body from pyridoxal, which is obtained from dietary sources or supplements.
Wirkmechanismus
Pyridoxal 3-sulfate acts as a coenzyme for numerous enzymatic reactions in the body. It binds to enzymes and helps to catalyze the conversion of substrates to products. Pyridoxal 3-sulfate also plays a role in the regulation of gene expression by binding to DNA and modulating the activity of various transcription factors.
Biochemische Und Physiologische Effekte
Pyridoxal 3-sulfate plays a crucial role in various biochemical processes in the human body. It is involved in the synthesis of neurotransmitters, including serotonin, dopamine, and norepinephrine. Pyridoxal 3-sulfate is also involved in the metabolism of amino acids, including tryptophan, cysteine, and methionine. Pyridoxal 3-sulfate has also been shown to play a role in the regulation of gene expression and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Pyridoxal 3-sulfate is widely used in biochemical and physiological experiments due to its crucial role in various enzymatic reactions. However, its use is limited by its instability in solution and its potential to undergo non-enzymatic reactions, which can lead to false-positive results.
Zukünftige Richtungen
There are numerous future directions for research on Pyridoxal 3-sulfate. These include the development of new methods for synthesizing Pyridoxal 3-sulfate, the identification of new enzymatic reactions that require Pyridoxal 3-sulfate as a coenzyme, and the development of new therapeutic applications for Pyridoxal 3-sulfate in various diseases. Additionally, more research is needed to understand the role of Pyridoxal 3-sulfate in gene expression and cell proliferation.
Synthesemethoden
Pyridoxal 3-sulfate is synthesized in the body from pyridoxal, which is obtained from dietary sources or supplements. Pyridoxal is converted to pyridoxal 5-phosphate (Pyridoxal 3-sulfate) by the enzyme pyridoxal kinase. Pyridoxal 3-sulfate is then converted to Pyridoxal 3-sulfate by the enzyme pyridoxal phosphate synthase.
Wissenschaftliche Forschungsanwendungen
Pyridoxal 3-sulfate has been extensively studied for its role in various biochemical processes in the human body. It has been shown to play a crucial role in amino acid metabolism, neurotransmitter synthesis, and gene expression. Pyridoxal 3-sulfate has also been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders.
Eigenschaften
CAS-Nummer |
107467-08-3 |
|---|---|
Produktname |
Pyridoxal 3-sulfate |
Molekularformel |
C8H9NO6S |
Molekulargewicht |
247.23 g/mol |
IUPAC-Name |
[4-formyl-5-(hydroxymethyl)-2-methylpyridin-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C8H9NO6S/c1-5-8(15-16(12,13)14)7(4-11)6(3-10)2-9-5/h2,4,10H,3H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
XDBPDBYGCCFJLZ-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1OS(=O)(=O)O)C=O)CO |
Kanonische SMILES |
CC1=NC=C(C(=C1OS(=O)(=O)O)C=O)CO |
Andere CAS-Nummern |
107467-08-3 |
Synonyme |
pyridoxal 3-sulfate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10319.png)







![2-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B10333.png)
